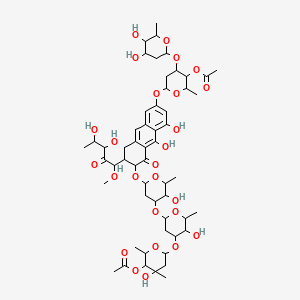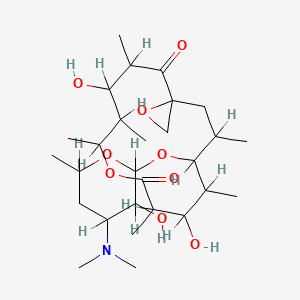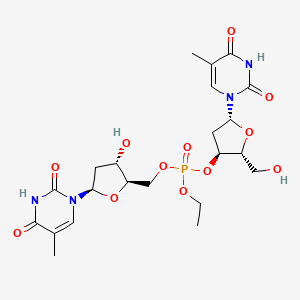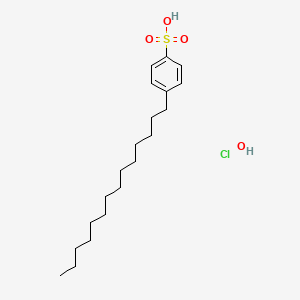
Acide 4-carboxy-TEMPO
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Tempo carboxylic acids involves the oxidation of alcohols using the TEMPO catalytic system. A novel approach has been developed using solvent engineering strategies to enable the efficient oxidation of aromatic alcohols/aldehydes to carboxylic acids. This method has been applied successfully to a range of substrates, demonstrating its versatility and effectiveness in synthesizing carboxylic acids with high yields (Cheng et al., 2021).
Molecular Structure Analysis
While specific molecular structure analyses of Tempo carboxylic acids were not directly available, the general mechanism involves the oxidation of primary hydroxyl groups to carboxylate groups. This reaction is facilitated by the TEMPO catalyst, which selectively oxidizes these groups, indicating a significant modification in the molecular structure of the substrates involved (Saito et al., 2009).
Chemical Reactions and Properties
TEMPO-mediated reactions are characterized by their ability to efficiently convert alcohols to aldehydes and ketones without overoxidation to carboxylic acids. This specificity highlights the unique chemical properties of TEMPO as a catalyst. For example, the TEMPO-CuCl catalyzed aerobic oxidation process allows for the selective oxidation of primary and secondary alcohols in ionic liquids, showcasing the chemical reactivity and potential for controlled oxidation processes (Ansari & Grée, 2002).
Physical Properties Analysis
The physical properties of Tempo carboxylic acids, such as solubility and crystallinity, can be influenced by the oxidation process. For instance, the oxidation of cellulose using TEMPO results in materials with increased crystallinity and decreased crystal size, which could imply changes in the physical properties of Tempo carboxylic acid derivatives as well (Sang et al., 2017).
Chemical Properties Analysis
The chemical properties of Tempo carboxylic acids include their reactivity towards various functional group transformations. For example, TEMPO-catalyzed reactions have been used for the synthesis of polyuronic acids from cellulose, where the primary alcohol groups in cellulose are selectively oxidized to carboxyl groups, highlighting the chemical versatility of Tempo carboxylic acid derivatives (Isogai & Kato, 1998).
Applications De Recherche Scientifique
Synthèse organique et catalyse
L'acide 4-carboxy-TEMPO est utilisé en synthèse organique et en catalyse en raison de sa nature radicalaire stable et de sa capacité à faciliter diverses réactions chimiques. Il joue un rôle dans les transformations de liaisons C-C et C-hétéroatomes, contribuant à la synthèse de composés organiques complexes . La nature radicalaire de ce composé en fait un réactif précieux en chimie médicinale et en synthèse totale, où la précision et la stabilité sont cruciales .
Oxydation des polysaccharides
Dans le domaine de la recherche sur les polysaccharides, l'this compound est utilisé pour l'oxydation sélective des groupes alcool primaire dans les polysaccharides neutres. Cela conduit à la création de nouvelles classes de polyuronides, qui n'ont pas été identifiées auparavant dans la nature. Ces macromolécules anioniques présentent des propriétés biologiques et techno-fonctionnelles uniques, ce qui les rend appropriées pour diverses applications industrielles .
Batteries redox à flux aqueux
Les dérivés de l'this compound sont fréquemment utilisés comme catholytes dans les batteries redox à flux aqueux. Ces batteries font partie des solutions de stockage d'énergie renouvelable. Les groupes substituants et les électrolytes du composé influencent considérablement ses propriétés électrochimiques, sa solubilité et ses performances de batterie .
Chimie hôte-invité
L'interaction du composé avec la cucurbit6uril a été étudiée, révélant des informations sur la chimie hôte-invité. Cela comprend la synthèse de nouveaux dérivés stables à l'état libre (poly)radicalaire de TEMPO et leurs interactions, qui sont cruciales pour comprendre les interactions moléculaires et l'assemblage dans divers systèmes chimiques .
Nanotechnologie et composites polymères
L'this compound est impliqué dans la modification de surface des nanofibres de cellulose, qui sont utilisées pour créer des films composites avec des résines acryliques et époxy. Cette modification améliore les propriétés des matériaux composites, les rendant plus adaptés aux applications de pointe en nanotechnologie et en science des polymères .
Applications médicales
En raison de ses propriétés de piégeage des radicaux, l'this compound est exploré dans le domaine médical pour son potentiel d'antioxydant. Sa nature radicalaire stable lui permet de neutraliser les radicaux libres, qui sont nocifs pour les systèmes biologiques. Cette propriété fait l'objet de recherches pour des applications thérapeutiques, en particulier dans les cas où le stress oxydatif est une préoccupation .
Mécanisme D'action
Target of Action
Tempo Carboxylic Acid, also known as 4-Carboxy-TEMPO, is a stable nitroxyl radical . Its primary targets are various organic compounds, particularly alcohols . It serves as a catalyst in oxidation reactions .
Mode of Action
4-Carboxy-TEMPO interacts with its targets through a process of oxidation . It is used as a catalyst in these reactions, facilitating the conversion of primary alcohols to carboxylic acids . The reactivity of 4-Carboxy-TEMPO can be steered by substitution in position 4 .
Biochemical Pathways
The compound affects the oxidation pathways of organic compounds . In the presence of 4-Carboxy-TEMPO, primary and secondary alcohols are oxidized to the corresponding aldehydes and ketones . This process impacts various biochemical pathways, particularly those involving the metabolism of alcohols.
Pharmacokinetics
It’s known that the compound’s effectiveness as a catalyst in oxidation reactions can be influenced by factors such as concentration and the presence of other compounds .
Result of Action
The primary result of 4-Carboxy-TEMPO’s action is the oxidation of alcohols to aldehydes, ketones, or carboxylic acids . This can lead to changes in the molecular structure of the target compounds, potentially altering their function or properties.
Action Environment
The action of 4-Carboxy-TEMPO can be influenced by various environmental factors. For instance, the presence of oxygen and certain other compounds can enhance its effectiveness as a catalyst in oxidation reactions . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH.
Orientations Futures
The future directions for Tempo carboxylic acid involve the development of more efficient and environmentally friendly oxidation processes . For instance, the use of pure O2 or even air as the oxidant in the presence of a catalytic amount of Fe(NO3)3·9H2O/TEMPO/MCl provides a series of carboxylic acids in high yields at room temperature .
Propriétés
InChI |
InChI=1S/C10H18NO3/c1-9(2)5-7(8(12)13)6-10(3,4)11(9)14/h7H,5-6H2,1-4H3,(H,12,13) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQGCJQJIOARKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190631 | |
| Record name | Tempo carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37149-18-1 | |
| Record name | Tempo carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037149181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tempo carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Amino-2-[(3-hydroxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile](/img/structure/B1229819.png)
![trans-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide](/img/structure/B1229822.png)








